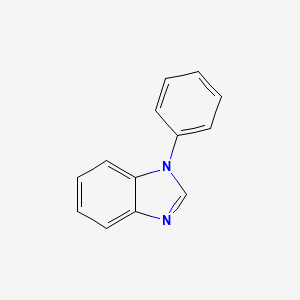

1-Phenyl-1H-benzoimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)15-10-14-12-8-4-5-9-13(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCMQRWVMWLODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345732 | |

| Record name | 1-Phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802727 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2622-60-8 | |

| Record name | 1-Phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Phenyl-1H-benzoimidazole from o-Phenylenediamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1H-benzoimidazole, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, o-phenylenediamine. The synthesis is presented as a two-step process: the initial formation of the benzimidazole core followed by its N-arylation. This document outlines detailed experimental protocols, summarizes quantitative data, and provides visual representations of the reaction mechanisms and experimental workflow to aid in research and development.

Introduction

Benzimidazole and its derivatives are a critical class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in drug discovery. The introduction of a phenyl group at the N-1 position of the benzimidazole ring can significantly modulate its pharmacological properties. This guide details a reliable and reproducible synthetic route to this compound, commencing with the cyclization of o-phenylenediamine with formic acid to yield benzimidazole, followed by a copper-catalyzed N-phenylation via the Ullmann condensation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Melting Point (°C) |

| 1 | Benzimidazole Synthesis | o-Phenylenediamine, Formic Acid | None | None | 100 | 2 | 83-85 | 170-172 |

| 2 | N-Phenylation (Ullmann Condensation) | Benzimidazole, Iodobenzene | Copper(I) Iodide (CuI), 1,10-Phenanthroline, Cesium Carbonate (Cs₂CO₃) | N,N-Dimethylformamide (DMF) | 110 | 24 | ~85 | 93-95 |

Experimental Protocols

Step 1: Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid

This procedure follows the well-established Phillips-Ladenburg synthesis of benzimidazoles.

Materials:

-

o-Phenylenediamine

-

Formic acid (90%)

-

10% Sodium hydroxide (NaOH) solution

-

Decolorizing carbon

-

Distilled water

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Water bath

-

Beaker (500 mL)

-

Büchner funnel and flask

-

Filter paper

-

pH indicator paper

Procedure:

-

In a 250 mL round-bottom flask, place 10.8 g (0.1 mol) of o-phenylenediamine.

-

Carefully add 5.6 mL (0.15 mol) of 90% formic acid to the flask.

-

Attach a reflux condenser and heat the mixture in a boiling water bath for 2 hours.

-

After heating, cool the reaction mixture to room temperature.

-

Slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper. The crude benzimidazole will precipitate.

-

Collect the crude product by suction filtration using a Büchner funnel.

-

Wash the precipitate with two portions of 20 mL of cold water.

-

For purification, transfer the crude product to a 500 mL beaker and add 200 mL of boiling water.

-

Add a small amount of decolorizing carbon and boil the solution for 15 minutes.

-

Filter the hot solution through a pre-heated Büchner funnel to remove the carbon.

-

Cool the filtrate in an ice bath to induce crystallization.

-

Collect the purified benzimidazole crystals by suction filtration, wash with a small amount of cold water, and dry in an oven at 100 °C.

-

The expected yield of pure benzimidazole is approximately 9.9 - 10.1 g (83-85%), with a melting point of 170-172 °C.[1][2][3]

Step 2: Synthesis of this compound via Ullmann Condensation

This protocol describes the copper-catalyzed N-arylation of benzimidazole with iodobenzene.

Materials:

-

Benzimidazole

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Schlenk flask or sealed tube

-

Magnetic stirrer with heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

To a dry Schlenk flask, add benzimidazole (1.18 g, 10 mmol), cesium carbonate (6.52 g, 20 mmol), copper(I) iodide (95 mg, 0.5 mmol), and 1,10-phenanthroline (180 mg, 1 mmol).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add 20 mL of anhydrous DMF to the flask, followed by iodobenzene (1.34 mL, 12 mmol).

-

Seal the flask and heat the reaction mixture at 110 °C with vigorous stirring for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with 50 mL of ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water (3 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

-

The expected yield is around 1.65 g (85%). The melting point of the pure product is 93-95 °C.

Mandatory Visualizations

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for the two synthetic steps.

Caption: Mechanism of Benzimidazole Synthesis.

Caption: Mechanism of Ullmann N-Phenylation.

Experimental Workflow

The logical flow of the entire synthetic process is depicted below.

Caption: Overall Experimental Workflow.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenyl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1H-benzoimidazole is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its benzimidazole core is a prominent scaffold in numerous pharmacologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in areas such as drug design, formulation development, and synthetic chemistry. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with experimental protocols and workflow visualizations.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been aggregated from various chemical data sources and provide a quantitative foundation for its molecular behavior.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂ | PubChem[1] |

| Molecular Weight | 194.23 g/mol | PubChem[1] |

| Appearance | Yellow to white solid | Hoffman Fine Chemicals |

| Melting Point | 98 °C | Chemsrc |

| Boiling Point | 363.0 ± 25.0 °C at 760 mmHg | Chemsrc |

| Density | 1.1 ± 0.1 g/cm³ | Chemsrc |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source |

| Water Solubility | 24.6 µg/mL (at pH 7.4) | PubChem[1] |

| LogP (Octanol-Water Partition Coefficient) | 3.63 | Chemsrc |

| pKa | Not experimentally determined in cited sources |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of this compound are outlined below. These protocols are adapted from standard laboratory procedures for organic compounds.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[2]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range represents the melting point.[2]

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Methodology:

-

Apparatus Setup: A small quantity of this compound is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube. A thermometer is positioned so that the bulb is level with the sample.[3][4]

-

Heating: The test tube is gently heated in a heating bath.[1]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.[5]

-

Recording: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.[5]

Aqueous Solubility Determination

Objective: To quantify the concentration of this compound that dissolves in water at a specific temperature to form a saturated solution.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

LogP (Octanol-Water Partition Coefficient) Determination

Objective: To measure the differential solubility of this compound in a biphasic system of n-octanol and water.

Methodology (Shake-Flask Method):

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., pH 7.4) are pre-saturated with each other.[6]

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are combined in a separatory funnel. The funnel is shaken vigorously to allow for partitioning of the compound between the two immiscible layers.[7]

-

Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).[6]

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis Overview

This compound is typically synthesized through the condensation of o-phenylenediamine with a phenyl-containing electrophile. A common laboratory-scale synthesis involves the reaction of o-phenylenediamine with benzaldehyde.

Conclusion

The physicochemical properties of this compound detailed in this guide provide essential data for its application in scientific research and development. The provided experimental protocols offer a framework for the in-house determination and verification of these critical parameters, ensuring data quality and reproducibility. As a key intermediate, a comprehensive understanding of its characteristics is fundamental to unlocking its full potential in the synthesis of novel compounds with desired biological and material properties.

References

- 1. byjus.com [byjus.com]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

A Technical Guide to 1-Phenyl-1H-benzoimidazole: CAS Number, Structure Elucidation, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenyl-1H-benzoimidazole, a key heterocyclic building block. The document details its chemical identity, structural elucidation through various spectroscopic methods, and a representative experimental protocol for its synthesis.

Chemical Identity and Properties

This compound, a substituted benzimidazole, is a valuable intermediate in the synthesis of pharmaceuticals and functional materials.[1] Its core structure consists of a phenyl group attached to one of the nitrogen atoms of a benzimidazole ring system.

| Property | Value | Reference |

| CAS Number | 2622-60-8 | [2][3][4][5][6] |

| Molecular Formula | C₁₃H₁₀N₂ | [2][3][6] |

| Molecular Weight | 194.24 g/mol | [2][6] |

| IUPAC Name | 1-phenyl-1H-benzimidazole | [6] |

| Synonyms | N-Phenylbenzimidazole, 1-Phenyl-1H-benzo[d]imidazole | [4][6] |

| Appearance | Pale yellow crystals | [7] (for the 2-phenyl isomer, appearance is likely similar) |

| Melting Point | 91-93 °C | [8] (for a derivative, provides an estimate) |

Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques that together provide an unambiguous assignment of its chemical constitution. The key methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The process of elucidating the structure of this compound follows a logical progression where each analytical technique provides a piece of the puzzle, leading to the final confirmed structure.

Caption: Logical workflow for the structure elucidation of this compound.

The following table summarizes the key spectroscopic data used in the structure elucidation of this compound.

| Technique | Data | Interpretation |

| Mass Spectrometry (GC-MS) | m/z: 194 (M+), 193, 119 | The molecular ion peak at m/z 194 confirms the molecular weight.[6] |

| ¹H NMR | Chemical shifts (δ) in ppm | The spectrum would show distinct signals for the aromatic protons on both the benzimidazole and the phenyl rings, confirming their presence and substitution pattern. |

| ¹³C NMR | Chemical shifts (δ) in ppm | The number of signals corresponds to the number of unique carbon atoms in the molecule, consistent with the proposed structure. The chemical shifts indicate the presence of aromatic carbons and the C=N carbon of the imidazole ring.[9] |

| Infrared (IR) Spectroscopy | Wavenumbers (cm⁻¹) | Characteristic absorption bands would be observed for C=N stretching, aromatic C-H stretching, and aromatic C=C stretching, confirming the key functional groups. |

Note: Specific, experimentally verified NMR and IR data for this compound were not fully available in the cited search results. The interpretations are based on expected values for this structure.

Experimental Protocols

The synthesis of this compound can be achieved through several methods. A common approach involves the condensation of o-phenylenediamine with a phenyl-containing reagent or the N-arylation of benzimidazole. One established method is the reaction of an azobenzene derivative.[10] A more general and widely used laboratory synthesis involves the Ullmann condensation, which is the coupling of benzimidazole with an aryl halide.

This protocol describes a general procedure for the copper-catalyzed N-arylation of benzimidazole to yield this compound.

Reagents:

-

Benzimidazole

-

Iodobenzene (or Bromobenzene)[5]

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

Procedure:

-

To a dry reaction flask, add benzimidazole (1.0 eq), iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous DMF (or DMSO) to the flask.

-

Heat the reaction mixture to 120-140 °C with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. 1-Phenyl-1H-benzimidazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 4. chemcd.com [chemcd.com]

- 5. 1-Phenyl-1H-benzimidazole | CAS#:2622-60-8 | Chemsrc [chemsrc.com]

- 6. This compound | C13H10N2 | CID 606669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 1-Phenyl-1H-benzoimidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Phenyl-1H-benzoimidazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a robust experimental framework for its determination, alongside a qualitative discussion of expected solubility trends based on its molecular structure.

Introduction to this compound

This compound is an aromatic compound featuring a phenyl group attached to a benzimidazole scaffold. This structure imparts a combination of rigidity and specific electronic properties that are of interest in the design of novel therapeutic agents and functional organic materials. Understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application in solution-based processes.

Predicted Solubility Profile

The molecular structure of this compound, which contains both a polar benzimidazole moiety and a nonpolar phenyl group, suggests a varied solubility profile. It is anticipated to exhibit greater solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), where dipole-dipole interactions and potential hydrogen bonding with the benzimidazole nitrogen can occur. Its solubility is expected to be moderate in polar protic solvents like alcohols (e.g., methanol, ethanol) and lower in nonpolar solvents such as toluene and hexane.

Quantitative Solubility Data

As of the date of this guide, comprehensive quantitative solubility data for this compound across a range of organic solvents is not available in the public domain. To facilitate research and development, the following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | CH₃OH | 32.04 | e.g., 25 | ||

| Ethanol | C₂H₅OH | 46.07 | e.g., 25 | ||

| Acetone | C₃H₆O | 58.08 | e.g., 25 | ||

| Dichloromethane | CH₂Cl₂ | 84.93 | e.g., 25 | ||

| Toluene | C₇H₈ | 92.14 | e.g., 25 | ||

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | e.g., 25 | ||

| Dimethyl Sulfoxide | C₂H₆OS | 78.13 | e.g., 25 | ||

| Hexane | C₆H₁₄ | 86.18 | e.g., 25 |

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted methodology for determining the solubility of this compound in organic solvents. The shake-flask method followed by either gravimetric or spectroscopic analysis is recommended for its reliability.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Screw-capped vials

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish (for gravimetric analysis)

-

Oven (for gravimetric analysis)

-

UV-Vis spectrophotometer or HPLC (for spectroscopic/chromatographic analysis)

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand for a sufficient time for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis) to remove all undissolved solids.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Weigh the container with the filtered saturated solution.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute until a constant weight of the dried residue (this compound) is achieved.

-

Calculate the mass of the dissolved solute and express the solubility in g/100 mL or other appropriate units.

-

-

Spectroscopic/Chromatographic Method:

-

Dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a comprehensive framework for its experimental determination. By following the detailed protocol and utilizing the provided data table, researchers can systematically characterize the solubility of this important compound, enabling its effective use in various scientific and industrial applications.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Phenyl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 1-Phenyl-1H-benzoimidazole. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in benzimidazole derivatives. The guide presents quantitative ¹H and ¹³C NMR data in clearly structured tables, a detailed experimental protocol for NMR analysis, and a visualization of the molecular structure.

Introduction

This compound is a derivative of benzimidazole, a heterocyclic aromatic compound with a bicyclic structure composed of fused benzene and imidazole rings. The phenyl substituent at the 1-position of the imidazole ring significantly influences the electronic environment and, consequently, the spectral properties of the molecule. Understanding the precise ¹H and ¹³C NMR chemical shifts is crucial for the structural elucidation, purity assessment, and analysis of intermolecular interactions of this compound and its analogues in various research and development settings.

Molecular Structure

The molecular structure of this compound is depicted below. The numbering of the carbon and hydrogen atoms is essential for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.19 | s | - |

| H-7 | 7.86 | d | 7.9 |

| H-2', H-6' | 7.66 | d | 7.9 |

| H-4', H-3', H-5' | 7.55 - 7.45 | m | - |

| H-4 | 7.42 | d | 8.2 |

| H-5, H-6 | 7.35 - 7.25 | m | - |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The chemical shifts (δ) are reported in ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 142.9 |

| C-3a | 142.7 |

| C-7a | 137.0 |

| C-1' | 136.6 |

| C-2', C-6' | 129.8 |

| C-4' | 128.8 |

| C-3', C-5' | 125.0 |

| C-5 | 123.4 |

| C-6 | 122.5 |

| C-4 | 120.1 |

| C-7 | 110.4 |

Experimental Protocol

The following is a representative experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Approximately 10-20 mg of this compound was accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution was transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer:

-

¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.

3. ¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30) was used.

-

Number of Scans: 16 to 32 scans were typically acquired.

-

Spectral Width: A spectral width of approximately 16 ppm was used.

-

Acquisition Time: An acquisition time of around 4 seconds was employed.

-

Relaxation Delay: A relaxation delay of 1-2 seconds was set between scans.

-

Temperature: The experiment was conducted at room temperature (298 K).

4. ¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program (zgpg30) was used to simplify the spectrum.

-

Number of Scans: A larger number of scans (e.g., 1024 to 4096) was necessary due to the lower natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of approximately 240 ppm was used.

-

Acquisition Time: An acquisition time of around 1-2 seconds was employed.

-

Relaxation Delay: A relaxation delay of 2-5 seconds was set between scans.

-

Temperature: The experiment was conducted at room temperature (298 K).

5. Data Processing:

-

The acquired Free Induction Decays (FIDs) were Fourier transformed to obtain the NMR spectra.

-

Phase and baseline corrections were applied to the spectra.

-

The chemical shifts were referenced to the TMS signal at 0.00 ppm.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral analysis.

Caption: Workflow for NMR spectral analysis of this compound.

Conclusion

This technical guide provides essential ¹H and ¹³C NMR spectral data and a standardized experimental protocol for this compound. The presented data and methodologies are fundamental for the accurate identification, characterization, and quality control of this compound in academic and industrial research. The clear presentation of data in tabular format and the visual representation of the molecular structure and analytical workflow are intended to facilitate ease of use and comprehension for professionals in the field.

Unraveling the Molecular Blueprint: An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Phenyl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-Phenyl-1H-benzoimidazole. Understanding the fragmentation behavior of this core heterocyclic structure is pivotal for its identification, characterization, and the structural elucidation of its derivatives in various scientific and pharmaceutical applications. This document outlines the key fragmentation pathways, presents quantitative mass spectral data, and details a representative experimental protocol for its analysis.

Core Fragmentation Data

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions resulting from the cleavage of the phenyl substituent and the benzimidazole ring system. The quantitative data for the major fragments are summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Abundance (%) | Postulated Structure |

| 194 | [M]•+ (Molecular Ion) | 100 | C₁₃H₁₀N₂•+ |

| 193 | [M-H]•+ | 85 | C₁₃H₉N₂•+ |

| 165 | [M-H-HCN]•+ | 15 | C₁₂H₈N•+ |

| 119 | [C₇H₅N₂]•+ | 40 | Benzimidazolyl cation |

| 91 | [C₇H₇]•+ | 10 | Tropylium ion |

| 77 | [C₆H₅]•+ | 20 | Phenyl cation |

Elucidation of the Fragmentation Pathway

The fragmentation of this compound under electron ionization follows a series of characteristic steps, primarily involving the loss of the phenyl group and subsequent cleavages of the benzimidazole core. A diagrammatic representation of the proposed fragmentation pathway is provided below.

Caption: Proposed EI-MS fragmentation pathway of this compound.

The fragmentation is initiated by the formation of the molecular ion (m/z 194). A common initial fragmentation step for aromatic compounds is the loss of a hydrogen radical to form the [M-H]•+ ion (m/z 193). Subsequent fragmentation of the benzimidazole ring can occur through the loss of a neutral molecule of hydrogen cyanide (HCN), leading to the ion at m/z 165.

A significant fragmentation pathway involves the cleavage of the N-phenyl bond. This can result in the formation of the benzimidazolyl cation at m/z 119 and the phenyl radical, or the phenyl cation at m/z 77 and the benzimidazole radical. The benzimidazolyl cation can undergo further rearrangement and loss of a nitrogen molecule to form ions such as the tropylium ion at m/z 91.

Detailed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a typical GC-MS methodology for the analysis of this compound.

1. Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

2. Chromatographic Conditions:

-

Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 10 minutes at 280 °C.

-

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-500.

-

Solvent Delay: 3 minutes.

4. Sample Preparation:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration of 1 mg/mL.

-

Further dilute the stock solution as necessary to fall within the linear range of the instrument.

5. Data Analysis:

-

The total ion chromatogram (TIC) will be used to determine the retention time of this compound.

-

The mass spectrum corresponding to the chromatographic peak will be extracted and analyzed to identify the molecular ion and the characteristic fragment ions.

-

Comparison of the obtained mass spectrum with a reference library spectrum can confirm the identity of the compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and methodologies can be adapted and applied to the analysis of related compounds and derivatives in various research and development settings.

Initial Biological Screening of 1-Phenyl-1H-Benzoimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial biological screening of 1-Phenyl-1H-benzoimidazole derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines the synthesis, characterization, and evaluation of these derivatives for their potential as anticancer, antimicrobial, and antioxidant agents. Detailed experimental protocols, quantitative biological data, and visual representations of experimental workflows and signaling pathways are presented to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the condensation of o-phenylenediamine with various benzaldehyde derivatives. A general and efficient protocol utilizes a nano-catalyst, such as zinc oxide (ZnO) nanoparticles, in an eco-friendly manner.[1]

A typical synthesis procedure involves dissolving equimolar amounts of a substituted o-phenylenediamine and a corresponding benzaldehyde in a suitable solvent like ethanol.[1] An oxidizing agent or a catalyst is then added to the mixture.[1] The reaction mixture is stirred, often with heating, for a duration ranging from 15 minutes to a few hours.[1] Progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated, purified, and characterized using spectroscopic methods such as IR, ¹H NMR, and mass spectrometry.[2][3]

Data Presentation: Biological Activities

The following tables summarize the quantitative data from various studies on the anticancer, antimicrobial, and antioxidant activities of selected this compound derivatives.

Anticancer Activity

The anticancer potential of these derivatives is commonly evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |

| 1 | Fluoro aryl benzimidazole | HOS | 1.8 | [4] |

| G361 | 2.0 | [4] | ||

| MCF-7 | 2.8 | [4] | ||

| K-562 | 7.8 | [4] | ||

| 5a | Benzimidazole-triazole hybrid | HepG-2 | 3.87 | [4] |

| HCT-116 | 8.34 | [4] | ||

| MCF-7 | 4.17 | [4] | ||

| HeLa | 5.57 | [4] | ||

| 10 | Benzimidazole with sulfonamide moiety | MGC-803 | 1.02 | [4] |

| PC-3 | 5.40 | [4] | ||

| MCF-7 | 6.82 | [4] | ||

| 2g | N-alkylated-2-(substituted phenyl)-1H-benzimidazole | MDA-MB-231 | Not specified in µM, but showed best activity in the study | [5] |

| Compound (1) | Chrysin benzimidazole derivative | MFC | 25.72 ± 3.95 | [6] |

| 23a, 20c, 20d, etc. | N-substituted benzimidazole | OVCAR-3 | 10.34 - 14.88 | [6] |

Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| EJMCh-13 | 2-substituted benzimidazole | S. aureus ATCC 25923 | 15.6 | [7] |

| S. epidermidis ATCC 12228 | 15.6 | [7] | ||

| M. luteus ATCC 10240 | <15.6 (very strong activity) | [7] | ||

| EJMCh-9 | 2-substituted benzimidazole | S. aureus (including MRSA) | "Good bioactivity" | [7] |

| S. epidermidis | "Very strong activity" | [7] | ||

| M. luteus | "Very strong activity" | [7] | ||

| 1a, 1b, 1c, 1d | 2-substituted-1H-benzimidazole | Bacteria | "Good antibacterial activity" | [8] |

| 1c | 2-substituted-1H-benzimidazole | C. albicans | "Good antifungal activity" | [8] |

| 4a | Novel benzimidazole derivative | B. subtilis | 12.5 | [8] |

| P. aeruginosa | 25 | [8] | ||

| C. albicans | 6.25 | [8] | ||

| 2g | N-alkylated-2-(substituted phenyl)-1H-benzimidazole | S. faecalis | 8 | [5] |

| S. aureus | 4 | [5] | ||

| MRSA | 4 | [5] | ||

| 1b, 1c, 2e, 2g | N-alkylated-2-(substituted phenyl)-1H-benzimidazole | C. albicans | 64 | [5] |

| A. niger | 64 | [5] |

Antioxidant Activity

The antioxidant potential is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

| Compound ID | Derivative Type | IC50 (µM) | Reference |

| 2 | 2-(1H-benzimidazol-2-yl)phenol | 1974 | [9] |

| 3 | 2-p-tolyl-1H-benzimidazole | 773 | [9] |

| 7 | 2-(4-methoxyphenyl)-1H-benzimidazole | 800 | [9] |

| 3a | 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole | 64.5 ± 0.87 | [10] |

| 3b | 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole | 40.1 ± 0.78 | [10] |

| 3g | 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole | 21.7 ± 0.45 | [10] |

| Ascorbic Acid (Standard) | 19.9 ± 0.69 | [10] |

Experimental Protocols

Detailed methodologies for the key biological screening assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity: Agar Dilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile Petri dishes

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

0.5 McFarland turbidity standard

Procedure:

-

Compound-Agar Plate Preparation: Prepare a series of agar plates containing twofold dilutions of the test compounds.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate the surface of each agar plate with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of the compounds to scavenge the stable free radical DPPH.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

This compound derivatives

-

Standard antioxidant (e.g., Ascorbic acid, BHT)

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a test tube or a well of a 96-well plate, mix a specific volume of the DPPH solution with various concentrations of the test compounds. A control containing only the DPPH solution and solvent is also prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined from a plot of % inhibition versus concentration.

Visualization of Workflows and Pathways

General Experimental Workflow

The following diagram illustrates the typical workflow for the initial biological screening of this compound derivatives.

Caption: General workflow for synthesis and initial biological screening.

Apoptosis Signaling Pathway

This compound derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. The diagram below illustrates these key signaling cascades.

Caption: Apoptosis induction by this compound derivatives.

References

- 1. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nveo.org [nveo.org]

- 7. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

potential pharmacological activities of N-phenyl benzimidazoles

An In-depth Technical Guide on the Pharmacological Activities of N-phenyl Benzimidazoles

Introduction

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is considered a "privileged structure" in medicinal chemistry. Its derivatives, particularly N-phenyl benzimidazoles, have garnered significant attention due to their broad spectrum of pharmacological activities. These compounds are structurally similar to naturally occurring purines, allowing them to interact with a wide range of biological targets, including enzymes and receptors. This versatility has led to the development of N-phenyl benzimidazole derivatives as promising candidates for various therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This guide provides a comprehensive overview of the synthesis, pharmacological activities, and mechanisms of action of N-phenyl benzimidazoles, tailored for researchers and drug development professionals.

Synthesis of N-phenyl Benzimidazoles

The synthesis of N-phenyl benzimidazoles can be achieved through several methods. A common and efficient approach involves the condensation reaction between N-phenyl-o-phenylenediamine and various aldehydes. This reaction can be promoted by various catalysts and conditions, including microwave irradiation, which offers advantages such as shorter reaction times and higher yields.

General Experimental Protocol: Microwave-Assisted Synthesis

A microwave-assisted method provides an efficient and environmentally milder route to a diversity of 1,2-disubstituted benzimidazoles.

Materials:

-

N-phenyl-o-phenylenediamine

-

Substituted benzaldehyde

-

Erbium triflate (Er(OTf)₃) as a catalyst

Procedure:

-

A mixture of N-phenyl-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and a catalytic amount of Er(OTf)₃ (1 mol%) is prepared.

-

The mixture is subjected to microwave irradiation at a controlled temperature (e.g., 60 °C).

-

The reaction is monitored for completion, which is typically achieved within 5-10 minutes.

-

After completion, water is added to the reaction mixture.

-

The product is extracted using an appropriate organic solvent, such as ethyl acetate.

-

The organic layer is collected, dried, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.

This method is notable for being solvent-free, fast, and producing high yields (often 86% to 99%).

Anticancer Activity

N-phenyl benzimidazole derivatives have emerged as a significant class of compounds with potent anticancer activity against various human cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.

In Vitro Cytotoxicity

Numerous studies have demonstrated the cytotoxic effects of N-phenyl benzimidazoles. The potency of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines.

Table 1: Cytotoxic Activity of N-phenyl Benzimidazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Ref. |

| Compound 4f (imidazole-based N-phenylbenzamide) | A549 (Lung) | 7.5 | Doxorubicin | [1] |

| HeLa (Cervical) | 9.3 | Doxorubicin | [1] | |

| MCF-7 (Breast) | 8.9 | Doxorubicin | [1] | |

| Compound 4e (imidazole-based N-phenylbenzamide) | A549 (Lung) | 11.1 | Doxorubicin | [1] |

| HeLa (Cervical) | 10.2 | Doxorubicin | [1] | |

| MCF-7 (Breast) | 10.8 | Doxorubicin | [1] | |

| A new N-phenylbenzimidazole derivative | A549 (Lung) | 40.32 ± 3.90 | Cisplatin (9.87 ± 0.74) | |

| HepG2 (Liver) | 15.85 ± 2.21 | Cisplatin (20.11 ± 1.89) | ||

| Compound V7 (2-phenyl benzimidazole) | H103 (Head and Neck) | 11.64 | - | |

| H314 (Head and Neck) | 16.68 | - | ||

| HCT116 (Colon) | 13.30 | - | ||

| Compound 18 (benzimidazole-triazole hybrid) | A549 (Lung) | 0.63 | 5-FU (1.69) | |

| MCF-7 (Breast) | 1.3 | 5-FU (2.80) | ||

| MDA-MB-231 (Breast) | 0.94 | 5-FU (0.79) | ||

| Compound 10 (benzimidazole with sulfonamide) | MGC-803 (Gastric) | 1.02 - 5.40 | 5-FU (6.82 - 18.42) | |

| PC-3 (Prostate) | 1.02 - 5.40 | 5-FU (6.82 - 18.42) | ||

| MCF-7 (Breast) | 1.02 - 5.40 | 5-FU (6.82 - 18.42) |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

96-well plates

-

Test compounds and a positive control (e.g., Doxorubicin), dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Cultivate cancer cells to a density of 2×10⁵ cells in 100 µL of culture medium per well in a 96-well plate.

-

Incubation: Allow the cells to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (DMSO) and untreated control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Mechanisms of Anticancer Action

N-phenyl benzimidazoles exert their anticancer effects through various mechanisms, often targeting multiple pathways involved in cancer progression.

-

Kinase Inhibition: Certain derivatives have shown the ability to inhibit protein kinases that are crucial for cancer cell signaling. For example, computational studies suggest that active imidazole-based N-phenylbenzamide derivatives can bind to and form stable complexes with the ABL1 kinase protein.[1] Others have been identified as inhibitors of receptor tyrosine kinases like VEGFR-2, which is involved in angiogenesis.

-

Induction of Apoptosis: Many benzimidazole derivatives induce programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases (like caspase-3 and -9) and the production of reactive oxygen species (ROS).

-

Cell Cycle Arrest: These compounds can halt the cell cycle at specific phases, such as the G2/M or sub-G1 phase, preventing cancer cells from proliferating.

-

Epigenetic Modulation: Some N-phenyl benzimidazoles act as inhibitors of histone deacetylases (HDACs), which play a crucial role in gene expression. HDAC inhibition can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells.

-

Topoisomerase Inhibition: Certain hybrids of benzimidazole have been found to inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.

Caption: Simplified overview of N-phenyl benzimidazole anticancer mechanisms.

Antimicrobial Activity

Derivatives of N-phenyl benzimidazole have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

In Vitro Antimicrobial Susceptibility

The effectiveness of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of N-phenyl Benzimidazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | Ref. |

| Compound 59 (1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine) | S. aureus | 3.12 | - | |

| MRSA | 3.12 | - | ||

| E. coli | 3.12 | - | ||

| E. faecalis | 3.12 | - | ||

| C. albicans | 3.12 | - | ||

| Compound 2g (N-alkylated-2-(substituted phenyl)-1H-benzimidazole) | S. faecalis | 8 | Amikacin | |

| S. aureus | 4 | Amikacin | ||

| MRSA | 4 | Amikacin | ||

| Compound 1b, 1c, 2e, 2g | C. albicans | 64 | - | |

| A. niger | 64 | - | ||

| Compound 5i (N-((1H-benzoimidazol-1-yl) methyl)-...benzenamine) | S. aureus | 6.25 | Ciprofloxacin (12.5) | |

| E. coli | 12.5 | Ciprofloxacin (12.5) | ||

| A. niger | 12.5 | Clotrimazole (12.5) | ||

| C. albicans | 6.25 | Clotrimazole (12.5) |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds and a standard antibiotic/antifungal, serially diluted

-

Microorganism inoculum, standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds and the reference drug in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control well (broth + inoculum, no drug) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37 °C) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity

N-phenyl benzamide and benzimidazole derivatives have also been identified as potent inhibitors of various viruses, particularly enteroviruses, which are a common cause of human infections.

In Vitro Antiviral Efficacy

The antiviral activity is often expressed as the half-maximal effective concentration (EC₅₀ or IC₅₀), the concentration of a drug that gives half-maximal response. The selectivity of the compound is assessed by the selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC₅₀) to the effective concentration (EC₅₀).

Table 3: Antiviral Activity of N-phenyl Benzamide/Benzimidazole Derivatives

| Compound ID | Virus (Strain) | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | SI | Ref. |

| CL213 (N-phenyl benzamide) | Coxsackievirus A9 (CVA9) | A549 | 1 | 140 | 140 | |

| CL212 (N-phenyl benzamide) | Coxsackievirus A9 (CVA9) | A549 | 5 | >150 | >30 | |

| Compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) | Enterovirus 71 (SZ-98) | Vero | 5.7 ± 0.8 | 620 ± 0.0 | >108 | |

| Enterovirus 71 (JS-52-3) | Vero | 12 ± 1.2 | 620 ± 0.0 | >51 | ||

| Enterovirus 71 (H) | Vero | 8.3 ± 1.1 | 620 ± 0.0 | >74 | ||

| Enterovirus 71 (BrCr) | Vero | 11 ± 1.4 | 620 ± 0.0 | >56 |

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay is used to screen for antiviral compounds by measuring their ability to protect host cells from virus-induced damage or death (cytopathic effect).

Materials:

-

Host cell line (e.g., A549, Vero)

-

Virus stock with a known titer

-

96-well plates

-

Culture medium

-

Test compounds

-

Cell viability stain (e.g., Crystal Violet)

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate and allow them to form a confluent monolayer.

-

Treatment and Infection: Remove the culture medium and add medium containing serial dilutions of the test compound. Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Controls: Include a virus control (cells + virus, no compound), a cell control (cells only, no virus), and a compound toxicity control (cells + compound, no virus).

-

Incubation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (e.g., 24-72 hours).

-

Staining: Fix the cells with a fixative (e.g., methanol) and stain the viable, adherent cells with a solution like Crystal Violet.

-

Quantification: Wash the plates to remove excess stain and then solubilize the stain from the cells. Measure the absorbance at a specific wavelength.

-

Data Analysis: The percentage of CPE inhibition is calculated relative to the virus and cell controls. The IC₅₀ is the concentration of the compound that inhibits the viral CPE by 50%.

Mechanism of Antiviral Action

Studies on N-phenyl benzamides against Coxsackievirus A9 suggest that these compounds may act directly on the virions. When the compounds were incubated directly with the virus before adding them to the host cells, the antiviral effect was most pronounced, indicating that they likely bind to the virus particle, possibly interfering with its ability to attach to or enter the host cell.

References

1-Phenyl-1H-benzoimidazole: A Versatile Heterocyclic Building Block for Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-1H-benzoimidazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. This bicyclic system, formed by the fusion of benzene and imidazole rings with a phenyl substituent at the 1-position, serves as a versatile building block for the synthesis of a diverse array of bioactive compounds and functional materials. Its structural similarity to naturally occurring purines allows for interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its utility in drug discovery and materials science.

Chemical Properties and Synthesis

This compound (CAS Number: 2622-60-8) possesses the molecular formula C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol . The presence of the phenyl group at the N-1 position significantly influences the molecule's electronic properties and steric hindrance, which in turn dictates its reactivity and biological activity.

The synthesis of this compound and its derivatives is most commonly achieved through the condensation of o-phenylenediamine with benzaldehyde or other aromatic aldehydes.[3][4][5][6] This reaction can be catalyzed by various reagents, including ammonium chloride, p-toluenesulfonic acid, and zinc oxide nanoparticles, often under mild and environmentally friendly conditions.[6][7][8] Alternative synthetic routes involve the reaction of o-phenylenediamine with carboxylic acids or their derivatives, which may require more stringent conditions such as high temperatures or microwave irradiation.[9][10]

Applications in Medicinal Chemistry

The this compound core is a cornerstone in the development of novel therapeutic agents due to its wide range of pharmacological activities.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][2] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[1]

Several studies have reported the half-maximal inhibitory concentration (IC₅₀) values for various derivatives, highlighting their potency. For instance, certain 1-benzyl-1H-benzimidazole derivatives have shown IC₅₀ values in the micromolar range against breast, colon, lung, and cervical cancer cell lines.[1] Furthermore, some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have been shown to overcome imatinib resistance in chronic myeloid leukemia cells by inducing apoptosis.[11]

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Modifications | Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | 2-methyl | MCF-7 (Breast) | 15.2 | [1] |

| Derivative B | 5-nitro | HCT-116 (Colon) | 8.5 | [1] |

| Derivative C | 2-phenyl | A549 (Lung) | 12.1 | [1] |

| Derivative D | 5-amino | HeLa (Cervical) | 20.7 | [1] |

| Compound 5a | - | A549 (Lung) | 2.2 | [2] |

| Compound 6g | triazole hybrid | HepG-2, HCT-116, MCF-7, HeLa | 3.34–10.92 | [12] |

| Compound 12b | piperazine substitution | Various | 0.16–3.6 | [13][14][15] |

Kinase Inhibitory Activity

The benzimidazole scaffold is a common feature in kinase inhibitors.[16] Derivatives of this compound have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, certain hybrids of benzimidazole have shown potent inhibitory activity against EGFR, VEGFR-2, and Topo II.[12] Some derivatives have also been identified as inhibitors of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.

Table 2: Kinase Inhibitory Activity of this compound Derivatives

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| Compound 5a | EGFR | 0.086 | [12] |

| Compound 5h | VEGFR-2 | 0.049 | [17] |

| Compound VI | Topo II | 17 | [12] |

| Compound 4 | Hedgehog Pathway | 0.09 | |

| Compound 6 | Hedgehog Pathway | 0.07 |

Antimicrobial Activity

The this compound scaffold has also been explored for the development of antimicrobial agents. Various derivatives have exhibited activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 59 | S. aureus, MRSA, E. coli, E. faecalis, C. albicans | 3.12 | [18] |

| Compound 2g | S. faecalis, S. aureus, MRSA | 8, 4, 4 | [19][20] |

| Compound 4a | B. subtilis, P. aeruginosa | 12.5, 25 | [21] |

| Compound 4a | C. albicans | 6.25 | [21] |

| Compound BM2 | Various bacteria | 12.5 - 25 | [22] |

Applications in Materials Science

Beyond its role in medicinal chemistry, the this compound structure is a valuable component in the design of organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). Its derivatives can function as electron-transporting materials, host materials for phosphorescent emitters, and as blue emitters themselves.[23][24][25] The thermal stability and charge transport properties of these materials are critical for the performance and longevity of OLED devices.

Table 4: Properties of this compound Derivatives in OLEDs

| Compound | Application | External Quantum Efficiency (EQE) | Luminance (cd/m²) | Reference |

| Compound B | Non-doped blue emitter | 0.35% (at 5.5V), 4.3% (max) | 100 (at 5.5V), 290 (max) | [25] |

| 1tCzBzCN Derivative | Host for phosphorescent emitter | - | - | [24] |

| 2tCzBzCN Derivative | Host for phosphorescent emitter | - | - | [24] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of this compound derivatives. Below are representative protocols for synthesis and biological assays.

General Synthesis of 2-Substituted 1-Phenyl-1H-benzimidazoles

A common method for the synthesis of 2-substituted 1-phenyl-1H-benzimidazoles involves the condensation of an appropriate o-phenylenediamine with an aromatic aldehyde.[8]

Protocol:

-

Dissolve the o-phenylenediamine (10 mmol) and the desired benzaldehyde derivative (10 mmol) in absolute ethanol (50 mL).

-

Add a catalytic amount of ZnO nanoparticles (0.02 mol%).

-

Stir the reaction mixture at 70 °C for a period ranging from 15 minutes to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the product repeatedly with an ethanol-water (1:1) mixture.

-

Recrystallize the final product from ethanol to obtain the purified 2-substituted 1H-benzimidazole.[8]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Protocol:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Prepare a serial two-fold dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[26]

Visualizing Molecular Interactions and Processes

To better understand the role of this compound derivatives, graphical representations of signaling pathways and experimental workflows are invaluable.

Caption: General synthetic workflow for this compound derivatives.

Caption: Inhibition of the Hedgehog signaling pathway by a benzimidazole derivative.

Caption: Workflow for the biological evaluation of this compound derivatives.

Conclusion

This compound is a highly versatile and valuable heterocyclic building block with broad applications in both medicinal chemistry and materials science. Its straightforward synthesis and the ease with which its structure can be modified allow for the generation of large libraries of derivatives with diverse and potent biological activities. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and kinase inhibitors underscores their importance in drug discovery and development. Furthermore, their utility in the creation of advanced organic electronic materials highlights their significance in the field of materials science. Continued research into the synthesis and application of this compound derivatives holds great promise for the development of novel therapeutics and innovative technologies.

References

- 1. benchchem.com [benchchem.com]

- 2. nveo.org [nveo.org]

- 3. researchgate.net [researchgate.net]

- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. mdpi.com [mdpi.com]

- 9. connectjournals.com [connectjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, characterization and biological evaluation of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs | NSF Public Access Repository [par.nsf.gov]

- 26. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery of Novel 1-Phenyl-1H-benzoimidazole Analogs

For Immediate Release

In the relentless pursuit of innovative therapeutic agents, the scientific community has turned its focus to the versatile scaffold of 1-Phenyl-1H-benzoimidazole. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, illuminating the path from discovery and synthesis to the biological evaluation of novel analogs derived from this promising heterocyclic core. This document details the core methodologies, presents critical quantitative data, and visualizes the intricate pathways and workflows that underpin this burgeoning field of medicinal chemistry.

The this compound framework, a privileged structure in drug discovery, is a key building block for creating a diverse array of bioactive molecules.[1] Its unique structural and electronic properties make it a versatile starting point for developing compounds with a wide range of therapeutic applications, including anticancer, antifungal, and neuroprotective activities.[2][3][4] This guide will explore the latest advancements in the synthesis of these analogs, delve into their structure-activity relationships (SAR), and provide a clear overview of the experimental protocols that have led to the identification of potent new drug candidates.

Quantitative Analysis of Biological Activity

The biological evaluation of novel this compound analogs has yielded a wealth of quantitative data, providing crucial insights into their therapeutic potential. The following tables summarize the key findings from various studies, focusing on anticancer and enzyme inhibitory activities.

Anticancer Activity of 1H-Benzo[d]imidazole Analogs

A series of novel 1H-benzo[d]imidazole (BBZ) derivatives were synthesized and evaluated for their anticancer potential against a panel of 60 human cancer cell lines. The 50% growth inhibition (GI50) values for the most potent compounds are presented below.

| Compound | GI50 (µM) Range | Notable Activity | Target |

| 11a | 0.16 - 3.6 | Broad-spectrum anticancer activity | Human Topoisomerase I |

| 12a | 0.16 - 3.6 | Potent growth inhibition | Human Topoisomerase I |

| 12b | 0.16 - 3.6 | Strongest binding to AT-rich DNA | Human Topoisomerase I |

Data sourced from Pandey et al. (2022).[2][5]

Compound 12b also demonstrated significant inhibition of the Human Topoisomerase I (Hu Topo I) enzyme with an IC50 of 16 µM.[2][5]

Inhibition of 17β-HSD10 by 2-Phenyl-1H-benzo[d]imidazole Derivatives

A series of 2-phenyl-1H-benzo[d]imidazole derivatives were designed and synthesized as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.

| Compound | 17β-HSD10 IC50 (µM) | HepaRG IC50 (µM) |

| 33 | 1.65 ± 0.55 | >100 |

Data sourced from a 2023 study on 17β-HSD10 inhibitors.[3]

Compound 33 displayed high inhibitory efficacy and low toxicity, and was shown to alleviate cognitive impairment in a mouse model.[3]

Experimental Protocols: A Blueprint for Discovery